![molecular formula C9H13N3O B1627245 6-(Piperazin-1-yl)pyridin-3-ol CAS No. 287114-37-8](/img/structure/B1627245.png)
6-(Piperazin-1-yl)pyridin-3-ol
Overview
Description
6-(Piperazin-1-yl)pyridin-3-ol, also known as 6-PPO, is a heterocyclic compound containing a piperazine and a pyridine ring. It is an important synthetic intermediate in the production of a variety of organic compounds, and has been widely studied due to its interesting biological properties. 6-PPO has been found to possess both antifungal and antibacterial activity, and has been used in the synthesis of various pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Chemosensing and Visualization of Metal Ions
The structure of "6-(Piperazin-1-yl)pyridin-3-ol" derivatives has been utilized in the development of chemosensors for metal ions. For instance, the introduction of two piperazine moieties at the 2,6-position of pyridine has been shown to provide an efficient binding site in a semi-rigid U-shaped conformation suitable for the recognition of soft metal ions. This design principle has been applied to create efficient signaling systems for transition metal ions, highlighting the compound's utility in chemosensing and visualization applications Kim et al., 2008.
Crystal Engineering and Molecular Frameworks
Compounds related to "this compound" have been studied for their potential in crystal engineering and as components of molecular frameworks. The structure of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate illustrates the role of intermolecular hydrogen bonding in constructing three-dimensional frameworks, demonstrating the compound's relevance in materials science and supramolecular chemistry Sheshmani et al., 2006.
Anticancer Research
"this compound" derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. A series of new derivatives were synthesized and assessed for their effect on various cancer cell lines, with some compounds showing promising activity. This research underscores the potential therapeutic applications of these compounds in cancer treatment Mallesha et al., 2012.
Alzheimer's Disease Research
Derivatives of "this compound" have been explored as inhibitors of acetylcholinesterase and amyloid β aggregation, two key targets in Alzheimer's disease research. The synthesis, biological evaluation, and molecular docking studies of these compounds have shown them to be potent inhibitors, offering a multifunctional therapeutic approach to treating Alzheimer's disease Umar et al., 2019.
Luminescence Studies
The compound's utility extends to luminescence studies, where it has been used in the sensitization of europium in metal-organic compounds. This application demonstrates the compound's role in developing materials with specific optical properties, useful in sensing, imaging, and electronics Mondal et al., 2021.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Similar compounds have been shown to induceG2/M phase arrests and cell apoptosis via the PI3K/Akt and caspase dependent pathway .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
properties
IUPAC Name |
6-piperazin-1-ylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-1-2-9(11-7-8)12-5-3-10-4-6-12/h1-2,7,10,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXLVTBKTLENMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591108 | |
Record name | 6-(Piperazin-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
287114-37-8 | |
Record name | 6-(1-Piperazinyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287114-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Piperazin-1-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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